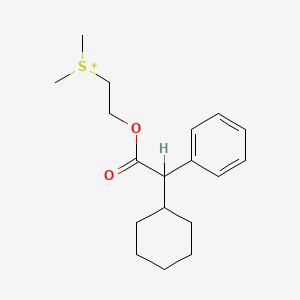
Hexasonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an anticholinergic agent that has been studied for its spasmolytic properties . The compound is characterized by its unique structure, which includes a sulfonium ion and an iodide ion.
Análisis De Reacciones Químicas
Hexasonium undergoes various chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hexasonium has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonium chemistry.
Biology: Its anticholinergic properties make it a subject of interest in neurobiology research.
Medicine: Although not widely used in clinical practice, this compound has been studied for its potential therapeutic effects as a spasmolytic agent.
Industry: It may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of hexasonium involves its interaction with cholinergic receptors. As an anticholinergic agent, it inhibits the action of acetylcholine, a neurotransmitter, by blocking its receptors. This leads to a reduction in muscle spasms and other cholinergic effects. The molecular targets include muscarinic and nicotinic acetylcholine receptors, and the pathways involved are related to the inhibition of cholinergic signaling.
Comparación Con Compuestos Similares
Hexasonium can be compared with other anticholinergic agents such as atropine and scopolamine. While all these compounds share the ability to block acetylcholine receptors, this compound’s unique structure, particularly the presence of the sulfonium ion, distinguishes it from others. This structural difference may influence its pharmacokinetic and pharmacodynamic properties.
Similar compounds include:
Atropine: A well-known anticholinergic agent used in medicine.
Scopolamine: Another anticholinergic agent with similar therapeutic uses.
Methantheline: A synthetic anticholinergic agent used for similar purposes.
This compound’s uniqueness lies in its specific chemical structure and the resulting biological activity, which may offer distinct advantages or limitations compared to other anticholinergic agents.
Propiedades
Número CAS |
25330-82-9 |
|---|---|
Fórmula molecular |
C18H27O2S+ |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium |
InChI |
InChI=1S/C18H27O2S/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3/q+1 |
Clave InChI |
NRZPIZQZOQMVFZ-UHFFFAOYSA-N |
SMILES canónico |
C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


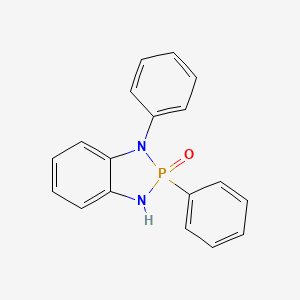
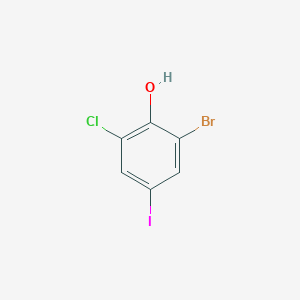
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
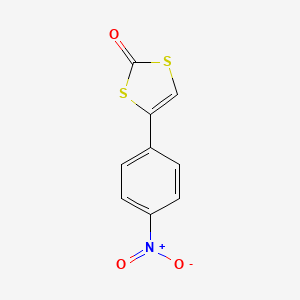
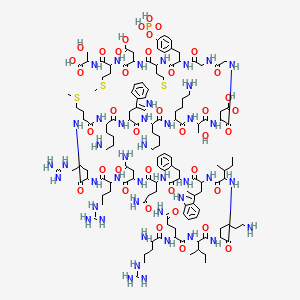
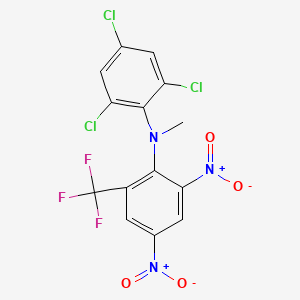

![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
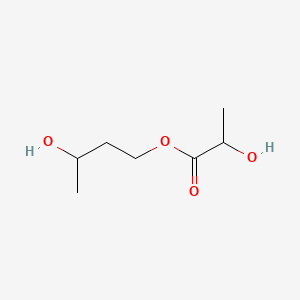

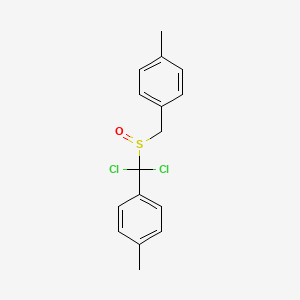
![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
